3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone
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Overview
Description
3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone is a complex organic compound featuring a unique azetidinone ring fused with a triazolopyrimidine moiety
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone are cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) and PI3K-β isoform . The cAMP PDE plays a crucial role in the cardiovascular system , while the PI3K-β isoform is significant in cancer proliferation .
Mode of Action
This compound interacts with its targets by selectively binding at a given cAMP PDE site in the cardiovascular system . It also acts as an excellent PI3K-β selective inhibitor for the treatment of cancers driven by the loss of PTEN .
Biochemical Pathways
The compound affects the cAMP signaling pathway, leading to cardiovascular vasodilation . In cancer cells, it inhibits the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
Pharmacokinetics
Similar compounds have shown good bioavailability and are well-tolerated .
Result of Action
The molecular and cellular effects of this compound’s action include the dilation of cardiovascular vessels and the inhibition of cancer cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may leverage advanced techniques such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and improved yields. Additionally, continuous flow chemistry can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can modify the triazolopyrimidine ring, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone has diverse applications in scientific research:
Biology: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar triazolopyrimidine core but differs in the substitution pattern and ring structure.
1,2,4-Triazolo[1,5-a]pyridine: Another related compound with a different heterocyclic system, offering distinct biological activities.
Uniqueness
3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone stands out due to its unique combination of the azetidinone ring and triazolopyrimidine moiety. This structural uniqueness contributes to its diverse reactivity and potential as a versatile scaffold in drug development .
Properties
IUPAC Name |
3,3-dimethyl-1-[4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-16(2)9-20(14(16)22)12-5-3-11(4-6-12)13-7-8-17-15-18-10-19-21(13)15/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRUSAXANDNTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=NC=NN34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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